molecular formula C13H6Cl6 B1634039 Bis-(2,4,6-trichlorophenyl)-methane

Bis-(2,4,6-trichlorophenyl)-methane

Cat. No.: B1634039
M. Wt: 374.9 g/mol
InChI Key: CLNHAXDMYLEYKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis-(2,4,6-trichlorophenyl)-methane is an organic compound characterized by its high chlorine content. This compound is known for its stability and resistance to degradation, making it useful in various industrial applications. It is a derivative of trichlorobenzene, where the benzene ring is substituted with chlorine atoms and a trichlorophenylmethyl group.

Properties

Molecular Formula

C13H6Cl6

Molecular Weight

374.9 g/mol

IUPAC Name

1,3,5-trichloro-2-[(2,4,6-trichlorophenyl)methyl]benzene

InChI

InChI=1S/C13H6Cl6/c14-6-1-10(16)8(11(17)2-6)5-9-12(18)3-7(15)4-13(9)19/h1-4H,5H2

InChI Key

CLNHAXDMYLEYKL-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)CC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C1=C(C=C(C(=C1Cl)CC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis-(2,4,6-trichlorophenyl)-methane typically involves the chlorination of benzene derivatives. One common method is the Friedel-Crafts alkylation reaction, where 1,3,5-trichlorobenzene reacts with 2,4,6-trichlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Bis-(2,4,6-trichlorophenyl)-methane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxyl or amino groups.

    Oxidation Reactions: The compound can be oxidized to form various chlorinated benzoic acids.

    Reduction Reactions: Reduction can lead to the formation of less chlorinated derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of hydroxyl or amino derivatives.

    Oxidation: Formation of chlorinated benzoic acids.

    Reduction: Formation of partially dechlorinated benzene derivatives.

Scientific Research Applications

Bis-(2,4,6-trichlorophenyl)-methane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its effects on biological systems, particularly its interactions with enzymes and cellular components.

    Medicine: Investigated for potential use in pharmaceuticals, especially in the development of antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of Bis-(2,4,6-trichlorophenyl)-methane involves its interaction with cellular components. The compound can bind to proteins and enzymes, altering their function. It may also interact with cellular membranes, affecting their permeability and function. The high chlorine content contributes to its reactivity and ability to form stable complexes with various biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Trichlorobenzene
  • 1,2,3-Trichlorobenzene
  • 1,2,4,5-Tetrachlorobenzene

Uniqueness

Bis-(2,4,6-trichlorophenyl)-methane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high chlorine content and the presence of the trichlorophenylmethyl group make it more reactive and versatile compared to other trichlorobenzene derivatives. This uniqueness is leveraged in various applications, particularly in the synthesis of complex organic molecules and specialty chemicals.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.